Aspercolorin
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Overview
Description
Aspercolorin is a secondary metabolite and a cyclic peptide produced by the fungus Aspergillus. It has a molecular formula of C25H28N4O5 and a molecular weight of 464.51 g/mol . This compound is known for its unique structure, which includes a 5-methoxyanthranilic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspercolorin is typically produced by the fungus Aspergillus. The synthetic routes for this compound involve the cultivation of Aspergillus under specific conditions that promote the production of this metabolite . The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Aspergillus strains. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound . After fermentation, this compound is extracted and purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Aspercolorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Aspercolorin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aspercolorin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but this compound is known to modulate the activity of certain enzymes and signaling pathways .
Comparison with Similar Compounds
Aspercolorin is unique due to its cyclic peptide structure and the presence of a 5-methoxyanthranilic acid moiety. Similar compounds include other cyclic peptides and fungal metabolites, such as:
Cyclopeptides: These include compounds like cyclosporine and gramicidin, which also have cyclic peptide structures.
Fungal Metabolites: Other fungal metabolites with similar properties include aflatoxins and ochratoxins.
This compound stands out due to its specific structural features and its unique biological activities.
Properties
IUPAC Name |
14-benzyl-19-methoxy-2,8,12,15-tetrazatricyclo[15.4.0.04,8]henicosa-1(17),18,20-triene-3,9,13,16-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-34-17-9-10-19-18(15-17)23(31)28-20(14-16-6-3-2-4-7-16)24(32)26-12-11-22(30)29-13-5-8-21(29)25(33)27-19/h2-4,6-7,9-10,15,20-21H,5,8,11-14H2,1H3,(H,26,32)(H,27,33)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABHYYPZHZXPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C3CCCN3C(=O)CCNC(=O)C(NC2=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017580 |
Source
|
Record name | Aspercolorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29123-52-2 |
Source
|
Record name | Aspercolorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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